![molecular formula C16H21F3N2O3S B5610554 1-propylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B5610554.png)
1-propylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide
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Overview
Description
1-propylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a synthetic organic compound with the molecular formula C16H21F3N2O3S It is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a propylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-propylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Propylsulfonyl Group: The propylsulfonyl group can be attached through a sulfonylation reaction using propylsulfonyl chloride and a suitable base.
Coupling Reactions: The final coupling of the piperidine ring with the trifluoromethyl and propylsulfonyl groups can be achieved using standard coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-propylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-propylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-propylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The piperidine ring may interact with receptors or enzymes, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-propylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide: Unique due to the combination of trifluoromethyl and propylsulfonyl groups.
N-phenyl-bis(trifluoromethanesulfonimide): Similar trifluoromethyl group but different overall structure.
1-(propylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-3-piperidinecarboxamide: Similar structure but may differ in specific functional groups or stereochemistry.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-propylsulfonyl-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3S/c1-2-10-25(23,24)21-9-5-6-12(11-21)15(22)20-14-8-4-3-7-13(14)16(17,18)19/h3-4,7-8,12H,2,5-6,9-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWWYNFOYYEOEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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